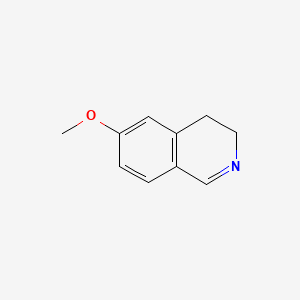

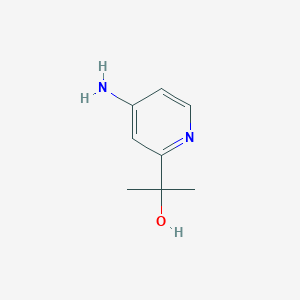

![molecular formula C10H11Cl2NO B3322411 (R)-1-氯-3-{[(4-氯苯基)亚甲基]氨基}丙烷-2-醇 CAS No. 1450915-93-1](/img/structure/B3322411.png)

(R)-1-氯-3-{[(4-氯苯基)亚甲基]氨基}丙烷-2-醇

描述

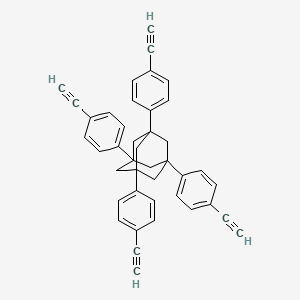

“®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol” is a complex organic compound. It contains a chloro group, a methylene group, an amino group, and a hydroxyl group. The compound also has a chiral center, indicated by the ® configuration .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chiral center means that this compound can exist in two different enantiomeric forms, which are mirror images of each other .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amino group might participate in acid-base reactions, while the chloro group could be involved in nucleophilic substitution reactions .科学研究应用

环境影响和降解

- 氯苯酚与该化合物的氯苯基成分具有相似的结构,已知其对哺乳动物和水生生物具有中等毒性。它们在环境中的持久性取决于能够生物降解这些化合物的适应性微生物的存在。研究强调了监测和管理氯酚的重要性,因为它们会对环境产生潜在影响,包括在城市固体废物焚烧 (MSWI) 等过程中形成二恶英 (Krijgsheld 和 Gen,1986; Peng 等,2016)。

化学合成和结构分析

- 含氯苯基基团的新型取代化合物的合成和结构性质已被探索用于各种应用,这证明了氯苯基基团在创造具有潜在工业和药物应用的化合物中的用途。合成复杂杂环化合物和了解其结构行为的研究为未来对具有类似结构特征的化合物的研究奠定了基础 (Issac 和 Tierney,1996)。

在农业和食品科学中的应用

- 支链醛,包括与氨基丙醇结构相关的化合物,在食品风味中起着至关重要的作用,突出了此类结构在食品科学和技术中的重要性。了解这些醛的产生和分解途径有助于控制食品中所需风味化合物的形成 (Smit 等,2009)。

吸附和环境归宿

- 对与查询化合物具有相同官能团的苯氧基除草剂对土壤和有机质的吸附的研究强调了了解此类化合物的环境归宿和迁移性的重要性。这些研究有助于预测含氯苯基化合物的环境行为及其对生态系统的潜在影响 (Werner 等,2012)。

作用机制

Target of Action

The primary target of this compound is Pseudomonas fluorescens lipase (PFL) . PFL is a time-efficient biocatalyst that has been used for the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug .

Mode of Action

The compound interacts with its target, PFL, through a process called kinetic resolution . PFL selectively acylates the R-form of the racemic intermediate in a short duration . Molecular docking of the R- and S-enantiomers of the intermediate demonstrated a strong H-bond interaction between the hydroxyl group of the R-enantiomer and Arg54, a key binding residue of the catalytic site of PFL .

Biochemical Pathways

The compound is involved in the metabolic pathway of metoprolol , a selective β1-blocker drug . The compound, as an intermediate, undergoes kinetic resolution catalyzed by PFL, leading to the selective acylation of the R-form .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3402±420 °C and a density of 125±01 g/cm3 .

Result of Action

The result of the compound’s action is the selective acylation of the R-form of the racemic intermediate . This leads to the production of metoprolol, an important selective β1-blocker drug .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the enzyme activity of PFL and the substrate concentration were found to be optimal at 30 °C, with an enzyme activity of 400 units and a substrate concentration of 10 mM . These conditions led to high enantioselectivity and conversion in an optimum time of 3 hours .

安全和危害

未来方向

属性

IUPAC Name |

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVZLCKHDSVJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NCC(CCl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

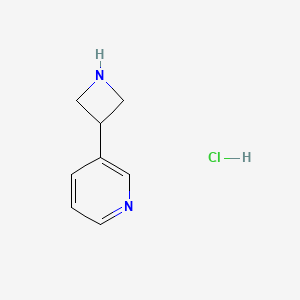

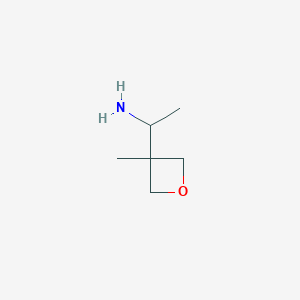

![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)

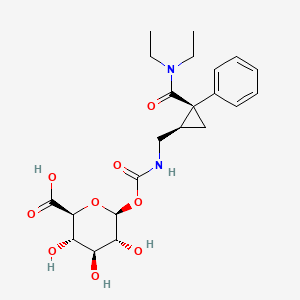

![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)

![(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione](/img/structure/B3322396.png)

![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)